Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)
Overview
Description
Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI), also known as CAS 578706-31-7, is a chemical compound with the molecular formula C10H20N2O2 . It has a molecular weight of 200.278 .
Molecular Structure Analysis
The InChI key for this compound is CUZUDXYCBRXRBQ-UHFFFAOYSA-N . The InChI string is InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-6-11-8-4-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) . The canonical SMILES representation is CC©©OC(=O)NCCNC1CC1 .Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .
Scientific Research Applications
1. Synthesis of HIV Protease Inhibitors
Carbamic acid derivatives, including [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester, have been utilized in the preparation of chiral synthons for HIV protease inhibitors. Patel et al. (1997) and Patel et al. (2003) demonstrated the stereoselective microbial reduction of N-protected α-aminochloroketone to prepare chiral intermediates for the total synthesis of HIV protease inhibitors like BMS-186318 and Atazanavir. These processes achieved high yields and optical purity, highlighting the compound's significance in medicinal chemistry (Patel et al., 1997), (Patel et al., 2003).
2. Palladium-Catalyzed Amination of Aryl Halides
Mullick et al. (2010) identified the use of carbamic acid 2-trimethylsilylethyl ester as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides. This application is significant for preparing anilines with sensitive functional groups, demonstrating the versatility of carbamic acid derivatives in organic synthesis (Mullick et al., 2010).
3. Biocatalytic Processes in Drug Synthesis
Gill and Patel (2006) explored the biocatalytic ammonolysis of carbamic acid derivatives for preparing intermediates in the synthesis of the dipeptidyl peptidase IV inhibitor Saxagliptin. This method demonstrated an efficient and practical alternative to chemical routes, emphasizing the compound's role in biocatalysis and pharmaceutical synthesis (Gill & Patel, 2006).
4. Synthesis of Radiolabeled Compounds
Ciszewska et al. (1997) conducted the synthesis of tritium, deuterium, and carbon-14 labeled carbamic acid phenyl esters. These compounds are essential in the development of investigational drugs for Alzheimer's disease, showcasing the importance of carbamic acid derivatives in the creation of radiolabeled compounds for medical research (Ciszewska et al., 1997).
Properties
IUPAC Name |
tert-butyl N-[2-(cyclopropylamino)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-6-11-8-4-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZUDXYCBRXRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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